Cas no 2171181-18-1 ((2R)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methoxy-4-oxobutanoic acid)

(2R)-2-(2S)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methoxy-4-oxobutanoic acid is a protected dipeptide derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group at the N-terminus and a methyl ester at the C-terminus. The compound is designed for peptide synthesis, offering selective deprotection capabilities due to the acid-labile Fmoc group and base-labile methyl ester. Its stereochemically defined (2R,2S) configuration ensures precise incorporation into peptide chains, while the methoxy-4-oxobutanoic acid moiety enhances solubility in organic solvents. This intermediate is particularly valuable in solid-phase peptide synthesis (SPPS), where orthogonal protection strategies are critical. Its stability under standard coupling conditions and compatibility with common reagents make it a reliable choice for constructing complex peptide architectures.
(2R)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methoxy-4-oxobutanoic acid structure
2171181-18-1 structure
商品名:(2R)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methoxy-4-oxobutanoic acid
CAS番号:2171181-18-1
MF:C23H24N2O7
メガワット:440.445866584778
CID:6526362
PubChem ID:165547762

(2R)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methoxy-4-oxobutanoic acid 化学的及び物理的性質

名前と識別子

    • (2R)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methoxy-4-oxobutanoic acid
    • (2R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methoxy-4-oxobutanoic acid
    • 2171181-18-1
    • EN300-1520625
    • インチ: 1S/C23H24N2O7/c1-13(21(27)25-19(22(28)29)11-20(26)31-2)24-23(30)32-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,24,30)(H,25,27)(H,28,29)/t13-,19+/m0/s1
    • InChIKey: NGBABBPKYDXQQO-ORAYPTAESA-N
    • ほほえんだ: O(C(N[C@@H](C)C(N[C@@H](C(=O)O)CC(=O)OC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 440.15835111g/mol
  • どういたいしつりょう: 440.15835111g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 32
  • 回転可能化学結合数: 10
  • 複雑さ: 691
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 131Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

(2R)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methoxy-4-oxobutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1520625-1.0g
(2R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methoxy-4-oxobutanoic acid
2171181-18-1
1g
$1100.0 2023-06-05
Enamine
EN300-1520625-10.0g
(2R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methoxy-4-oxobutanoic acid
2171181-18-1
10g
$4729.0 2023-06-05
Enamine
EN300-1520625-50mg
(2R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methoxy-4-oxobutanoic acid
2171181-18-1
50mg
$647.0 2023-09-26
Enamine
EN300-1520625-5.0g
(2R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methoxy-4-oxobutanoic acid
2171181-18-1
5g
$3189.0 2023-06-05
Enamine
EN300-1520625-2500mg
(2R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methoxy-4-oxobutanoic acid
2171181-18-1
2500mg
$1509.0 2023-09-26
Enamine
EN300-1520625-250mg
(2R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methoxy-4-oxobutanoic acid
2171181-18-1
250mg
$708.0 2023-09-26
Enamine
EN300-1520625-2.5g
(2R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methoxy-4-oxobutanoic acid
2171181-18-1
2.5g
$2155.0 2023-06-05
Enamine
EN300-1520625-500mg
(2R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methoxy-4-oxobutanoic acid
2171181-18-1
500mg
$739.0 2023-09-26
Enamine
EN300-1520625-0.5g
(2R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methoxy-4-oxobutanoic acid
2171181-18-1
0.5g
$1056.0 2023-06-05
Enamine
EN300-1520625-0.05g
(2R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methoxy-4-oxobutanoic acid
2171181-18-1
0.05g
$924.0 2023-06-05

(2R)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methoxy-4-oxobutanoic acid 関連文献

(2R)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methoxy-4-oxobutanoic acidに関する追加情報

Comprehensive Overview of Compound CAS No. 2171181-18-1: (2R)-2-(2S)-2-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}propanamido-4-methoxy-4-oxobutanoic Acid

The compound with CAS number 2171181-18-1, named as (2R)-2-(2S)-2-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}propanamido-4-methoxy-4-oxobutanoic acid, is a highly specialized organic molecule with significant applications in the fields of pharmaceuticals, biotechnology, and advanced materials. This compound is characterized by its complex stereochemistry and functional groups, making it a valuable tool in modern chemical research and development.

Structure and Synthesis

The molecular structure of this compound is defined by its chiral centers and functional groups. The presence of the fluorenylmethoxycarbonyl (Fmoc) group is a key feature, commonly used as a protecting group in peptide synthesis. The propanamido and 4-methoxy-4-oxobutanoic acid moieties further enhance its versatility in chemical reactions. Recent advancements in asymmetric synthesis have enabled the precise construction of this compound's stereochemistry, ensuring high enantiomeric purity, which is critical for its application in drug discovery.

Applications in Pharmaceutical Research

This compound has found significant utility in the development of peptide-based therapeutics. The Fmoc group plays a pivotal role in solid-phase peptide synthesis (SPPS), where it protects the amine group during the synthesis process. Once the desired peptide sequence is achieved, the Fmoc group can be selectively removed under mild conditions, allowing for the formation of the final peptide product. Recent studies have demonstrated the use of this compound in the synthesis of bioactive peptides with potential applications in treating neurodegenerative diseases and cancer.

Biotechnological Applications

Beyond pharmaceuticals, this compound has also been employed in biotechnological applications, particularly in the field of protein engineering. The stereochemical integrity of the molecule makes it an ideal substrate for studying enzyme-catalyzed reactions. Researchers have utilized this compound to investigate the catalytic mechanisms of peptidases and proteases, providing insights into enzyme specificity and activity. These findings have implications for the design of novel enzyme inhibitors and catalysts.

Materials Science and Nanotechnology

In materials science, this compound has been explored as a building block for constructing advanced materials with tailored properties. The combination of its chiral centers and functional groups allows for the creation of self-assembling structures and nanomaterials with unique optical and electronic properties. Recent research has highlighted its potential in developing chiral catalysts for asymmetric catalysis and enantioselective polymerization processes.

Environmental Considerations and Safety

As with any chemical compound, understanding its environmental impact is crucial. Studies have shown that this compound exhibits low toxicity to aquatic organisms under standard test conditions. However, its degradation pathways under various environmental conditions are still under investigation to ensure sustainable practices in its use and disposal.

Future Directions and Research Opportunities

The continued exploration of (2R)-2-(2S)-2-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}propanamido-4-methoxy-4-oxobutanoic acid presents numerous opportunities for innovation across multiple disciplines. Ongoing research aims to optimize its synthesis pathways for large-scale production while maintaining high stereochemical fidelity. Additionally, investigations into its interactions with biological systems at the molecular level could unlock new therapeutic applications.

In conclusion, CAS No. 2171181-18-1 represents a cutting-edge molecule with diverse applications across pharmaceuticals, biotechnology, and materials science. Its unique structure and functional groups make it an invaluable tool for researchers seeking to push the boundaries of modern chemistry.

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